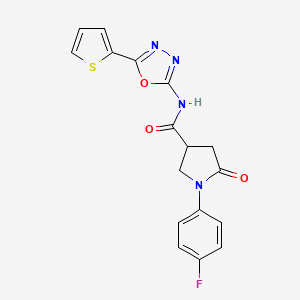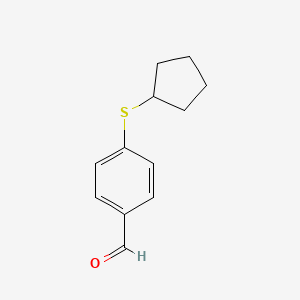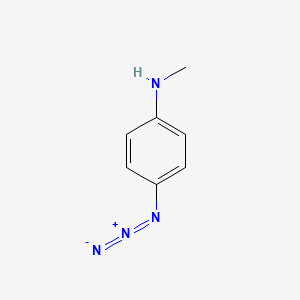
2-(2,4-dichlorophenoxy)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule that contains functional groups such as dichlorophenoxy and oxadiazol. These groups are often found in various organic compounds, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 2,4-dichlorophenoxy moiety with a 5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl moiety. The exact synthetic route would depend on the specific reactivity and compatibility of these moieties .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenoxy and oxadiazol groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the dichlorophenoxy group might undergo reactions typical of aromatic halides, while the oxadiazol group might participate in reactions characteristic of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of dichlorophenoxy and oxadiazol groups might affect its hydrophobicity and reactivity .科学的研究の応用
Herbicide Adsorption
Background: The compound’s structure suggests potential herbicidal activity due to its phenoxy and oxadiazole moieties.
Application: Researchers have explored using this compound for the adsorption of herbicides. Specifically, it has been studied for its ability to remove 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solutions. Aluminum hydroxides synthesized via anodic dissolution of sacrificial aluminum anodes were found to be effective adsorbents . The optimization of parameters such as current density, pH, temperature, and inter-electrode distance significantly influenced the removal efficiency. The Langmuir adsorption isotherm described the adsorption behavior, and the second-order kinetic model best represented the adsorption process. Thermodynamic analysis indicated that the adsorption was feasible, spontaneous, and endothermic.
Transporter Function
Background: The compound’s phenoxymethyl group may interact with cellular transporters.
Application: Studies have investigated the utilization of this compound by transporters. For instance, the expression of the tfdK gene and proper function of the transporter were assessed. Uncouplers like carbonylcyanide m-chlorophenylhydrazone (CCCP) affected the influx of 2,4-D, indicating its interaction with transporters .
Chemical Structure
Background: Understanding the compound’s structure is crucial for predicting its behavior.
Application: The chemical structure of (2,4-Dichlorophenoxy)acetamide is represented as follows:
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-11-6-7-14(13(19)8-11)25-9-15(23)20-17-22-21-16(26-17)10-24-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOFDKFQXYPUCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2395795.png)
![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395798.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)
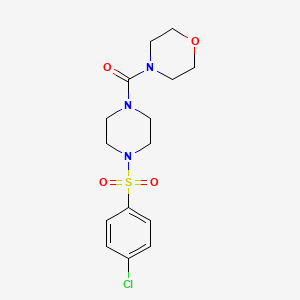

![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2395803.png)
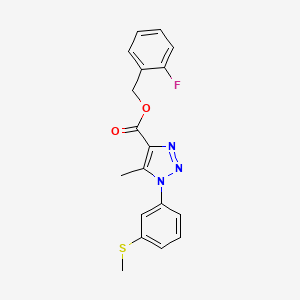
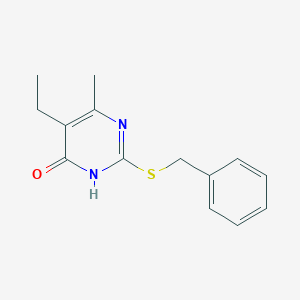
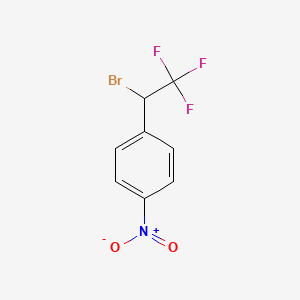
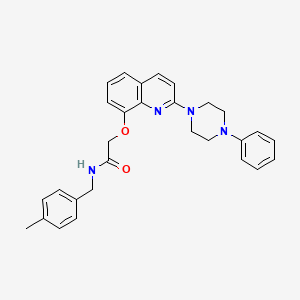
![1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2395810.png)
